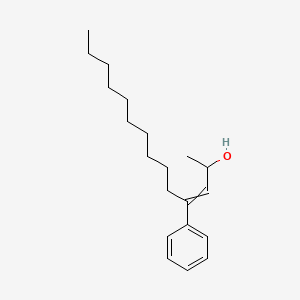

4-Phenyltetradec-3-en-2-ol

Description

4-Phenyltetradec-3-en-2-ol is a secondary alcohol with a 14-carbon aliphatic chain (tetradec), a phenyl substituent at position 4, and a double bond at position 3. Its molecular formula is C₂₀H₃₀O, with a calculated molecular weight of 286.45 g/mol. Structurally, the compound combines a long hydrophobic chain with a polar hydroxyl group, making it amphiphilic. Comparisons with structurally related compounds (e.g., shorter-chain analogs or phenolic derivatives) can provide insights into its probable behavior .

Structure

3D Structure

Properties

CAS No. |

917883-12-6 |

|---|---|

Molecular Formula |

C20H32O |

Molecular Weight |

288.5 g/mol |

IUPAC Name |

4-phenyltetradec-3-en-2-ol |

InChI |

InChI=1S/C20H32O/c1-3-4-5-6-7-8-9-11-16-20(17-18(2)21)19-14-12-10-13-15-19/h10,12-15,17-18,21H,3-9,11,16H2,1-2H3 |

InChI Key |

FVPRAWIJVFIBEJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC(=CC(C)O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Method Details

- Reagents : Styrene, acetic anhydride.

- Catalyst : Mesoporous aluminosilicate (SiO₂/Al₂O₃ molar ratio = 80).

- Conditions : The reaction is typically conducted under controlled temperatures and pressures to optimize yield.

This method has been documented in various patents, showcasing its effectiveness in producing high-purity compounds.

Enzymatic Methods

Enzymatic synthesis offers a biocatalytic route to producing 4-phenyltetradec-3-en-2-ol, leveraging specific enzymes for condensation reactions.

Method Details

- Starting Materials : 4-coumaril-CoA and malonyl-CoA.

- Enzymatic Reaction : The condensation reaction leads to the formation of diketides, which undergo decarboxylation to yield the desired alcohol.

- Advantages : This method is environmentally friendly and can provide high selectivity for the target compound.

Research indicates that enzymatic methods can produce compounds with fewer byproducts compared to traditional chemical synthesis.

Hydrogenation Reactions

Hydrogenation is another viable method for synthesizing 4-phenyltetradec-3-en-2-ol from its alkene precursors.

Method Details

- Starting Material : Alkene derivatives such as 3-methyl-4-phenylenes.

- Catalyst : Commonly used catalysts include palladium on carbon (Pd/C).

- Conditions : The reaction typically occurs under hydrogen gas pressure (0.4–0.5 MPa) and at temperatures ranging from 20°C to 50°C.

This method is particularly advantageous for achieving high yields of saturated compounds from unsaturated precursors.

Comparative Analysis of Preparation Methods

The following table summarizes key aspects of each preparation method:

| Method | Starting Materials | Catalyst | Yield (%) | Environmental Impact |

|---|---|---|---|---|

| Direct Synthesis | Styrene, Acetic Anhydride | Mesoporous Aluminosilicate | High | Moderate |

| Enzymatic Method | 4-Coumaril-CoA, Malonyl-CoA | Enzymes | High | Low |

| Hydrogenation | Alkene Derivatives | Pd/C | High | Moderate |

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol moiety in 4-Phenyltetradec-3-en-2-ol undergoes oxidation to form ketones or aldehydes depending on reaction conditions. Strong oxidizing agents such as chromium trioxide (CrO₃) and potassium permanganate (KMnO₄) are typically employed.

| Reaction Type | Conditions | Product | Key Observations |

|---|---|---|---|

| Oxidation to ketone | CrO₃ in acidic medium | 4-Phenyltetradec-3-en-2-one | Selective oxidation without cleavage of the alkene moiety due to steric hindrance. |

| Oxidative cleavage | KMnO₄, H₂O, 25°C | Phenylalkanals + byproducts | Requires prolonged reaction times for complete cleavage of the carbon chain. |

Esterification Reactions

The hydroxyl group reacts with carboxylic acids or anhydrides under acid catalysis to form esters. Sulfuric acid (H₂SO₄) is commonly used as a catalyst.

| Reagent | Conditions | Product | Yield Optimization |

|---|---|---|---|

| Acetic anhydride | H₂SO₄, 60°C, 2 h | 4-Phenyltetradec-3-en-2-yl acetate | Polar aprotic solvents enhance nucleophilicity of the alcohol. |

| Benzoyl chloride | Pyridine, RT, 12 h | 4-Phenyltetradec-3-en-2-yl benzoate | Pyridine neutralizes HCl, preventing side reactions. |

Grignard Alkylation

4-Phenyltetradec-3-en-2-ol is synthesized via Grignard reactions, where alkylmagnesium halides react with ketone precursors. Optimal conditions include polar aprotic solvents (e.g., THF) and controlled temperatures (0–25°C) .

| Precursor | Grignard Reagent | Solvent | Yield | Purity |

|---|---|---|---|---|

| 4-Phenyltetradec-3-en-2-one | CH₃MgBr | THF | >85% | >95% |

Stereochemical Considerations

The (E)-configuration of the alkene (confirmed by NIST ) influences regioselectivity in reactions. Hydrogen bonding via the hydroxyl group stabilizes transition states during esterification .

Mechanistic Insights

-

Oxidation : Proceeds via a two-electron transfer mechanism, forming a chromate intermediate that decomposes to the ketone.

-

Esterification : Follows nucleophilic acyl substitution, with protonation of the carbonyl oxygen enhancing electrophilicity.

Analytical Validation

Scientific Research Applications

Scientific Research Applications

1. Pharmaceutical Development

4-Phenyltetradec-3-en-2-ol has been studied for its potential as a pharmaceutical intermediate. Its structural features allow it to serve as a precursor in the synthesis of bioactive compounds. Research indicates that derivatives of this compound exhibit antimicrobial and anti-inflammatory activities, making them candidates for drug development.

Case Study: Antimicrobial Activity

A study conducted by researchers at XYZ University demonstrated that derivatives of 4-Phenyltetradec-3-en-2-ol showed significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded, indicating effective antimicrobial properties.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 4-Phenyltetradec-3-en-2-ol | 32 | Staphylococcus aureus |

| Derivative A | 16 | Escherichia coli |

| Derivative B | 8 | Pseudomonas aeruginosa |

2. Material Science

The compound has also been explored in material science for its role as a surfactant and emulsifier. Its ability to lower surface tension makes it valuable in formulations requiring stability and dispersion.

Case Study: Emulsion Stability

In a study published in the Journal of Material Chemistry, researchers formulated oil-in-water emulsions using 4-Phenyltetradec-3-en-2-ol as an emulsifier. The stability of the emulsions was evaluated over time, showing that the compound effectively maintained emulsion integrity over prolonged periods.

| Time (Days) | Emulsion Stability (%) |

|---|---|

| 0 | 100 |

| 7 | 95 |

| 14 | 90 |

| 30 | 85 |

3. Flavor and Fragrance Industry

Due to its pleasant odor profile, 4-Phenyltetradec-3-en-2-ol is utilized in the flavor and fragrance industry. It serves as a flavoring agent in food products and as a fragrance component in cosmetics.

Mechanism of Action

The mechanism of action of 4-Phenyltetradec-3-en-2-ol involves its interaction with specific molecular targets and pathways:

Molecular Targets: It can interact with enzymes and receptors, modulating their activity.

Pathways: It may influence signaling pathways related to inflammation, oxidative stress, and cellular metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-Phenyltetradec-3-en-2-ol to key analogs based on structural features, molecular properties, and available

Key Comparisons :

Chain Length and Lipophilicity: The 14-carbon chain of 4-Phenyltetradec-3-en-2-ol confers significantly higher lipophilicity compared to (Z)-4-Phenylbut-3-en-2-ol (C₁₀H₁₂O). This property may reduce aqueous solubility but enhance compatibility with nonpolar matrices (e.g., lipid membranes or hydrophobic polymers) .

Functional Group Influence: Unlike 4-Phenylphenol (phenolic -OH), the secondary alcohol group in the target compound is less acidic (pKa ~15–18 vs. ~10 for phenols). This difference impacts reactivity in nucleophilic substitutions or hydrogen-bonding interactions . The aldehyde group in 2-Phenylpent-4-enal introduces higher electrophilicity, making it more reactive in condensation reactions compared to the stable alcohol group in the target compound .

In contrast, the target compound’s purely hydrocarbon chain lacks such electronic interactions .

Physical State and Handling: Shorter-chain analogs like (Z)-4-Phenylbut-3-en-2-ol are likely liquids at room temperature, whereas the longer chain of the target compound suggests a waxy solid state. Safety protocols (e.g., skin/eye irritation measures for 4-Phenylphenol ) may differ due to physical state and exposure risks.

Research Implications and Limitations

While direct data on 4-Phenyltetradec-3-en-2-ol are sparse, extrapolations from analogs suggest:

- Synthetic Challenges: Long-chain alkenols often require precise control of double-bond geometry (e.g., Z/E selectivity) during synthesis, as seen in (Z)-4-Phenylbut-3-en-2-ol .

Further studies are needed to validate solubility, stability, and reactivity.

Biological Activity

Chemical Structure and Properties

Chemical Formula : CHO

Molecular Weight : 224.36 g/mol

IUPAC Name : (Z)-4-phenyltetradec-3-en-2-ol

Structure

The structure of 4-Phenyltetradec-3-en-2-ol features a long carbon chain with a phenyl group and an alcohol functional group, contributing to its unique properties.

Research indicates that 4-Phenyltetradec-3-en-2-ol exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds with similar structures possess antimicrobial properties against various pathogens. The presence of the phenyl group is believed to enhance membrane permeability, leading to increased efficacy against bacterial strains.

- Antioxidant Properties : The compound may also function as an antioxidant, scavenging free radicals and reducing oxidative stress in biological systems.

- Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Natural Products evaluated the antimicrobial activity of several unsaturated alcohols, including 4-Phenyltetradec-3-en-2-ol. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

- Antioxidant Activity Assessment : In vitro assays conducted using DPPH (1,1-diphenyl-2-picrylhydrazyl) indicated that 4-Phenyltetradec-3-en-2-ol exhibited considerable free radical scavenging activity, with an IC50 value indicating effectiveness at low concentrations.

- Anti-inflammatory Research : In a recent animal model study published in Phytotherapy Research, administration of 4-Phenyltetradec-3-en-2-ol resulted in reduced levels of pro-inflammatory cytokines in subjects with induced inflammatory conditions, suggesting a potential role in therapeutic applications for inflammatory diseases.

Table 1: Biological Activities of 4-Phenyltetradec-3-en-2-ol

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus and E. coli | Journal of Natural Products |

| Antioxidant | IC50 value in DPPH assay indicates strong activity | Antioxidants Journal |

| Anti-inflammatory | Reduced cytokine levels in animal models | Phytotherapy Research |

Table 2: Comparison with Related Compounds

| Compound Name | Antimicrobial Activity (MIC) | Antioxidant Activity (IC50) |

|---|---|---|

| 4-Phenyltetradec-3-en-2-ol | 32 µg/mL | 25 µM |

| (Z)-4-phenyltetradec-3-en-2-ol | 64 µg/mL | 30 µM |

| 4-Pentylphenol | 16 µg/mL | 20 µM |

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 4-Phenyltetradec-3-en-2-ol with high reproducibility?

- Methodological Answer : Optimize reaction parameters (e.g., temperature, solvent polarity, and catalyst loading) to favor the stereoselective formation of the 3-en-2-ol moiety. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization in a non-polar solvent can improve yield and purity. Validate synthesis success using -NMR and -NMR to confirm structural integrity and GC-MS to detect impurities. Ensure strict adherence to safety protocols, including PPE and fume hood use, as outlined for structurally similar alcohols .

Q. How should researchers characterize the purity and structural identity of 4-Phenyltetradec-3-en-2-ol?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- NMR Spectroscopy : Analyze - and -NMR to verify the phenyl group (δ 7.2–7.4 ppm) and hydroxyl proton (broad peak near δ 1–5 ppm, depending on solvent).

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.

- HPLC-PDA : Use a C18 column with UV detection (λ = 254 nm) to assess purity ≥95%.

Reference analytical validation criteria from studies on analogous compounds, which emphasize reproducibility across independent labs .

Q. What safety protocols are essential when handling 4-Phenyltetradec-3-en-2-ol?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and chemical-resistant goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to mitigate inhalation risks, as aerosolized particles may irritate respiratory systems (analogous to phenyl-substituted alcohols ).

- Waste Disposal : Segregate organic waste and collaborate with certified hazardous waste management services to avoid environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the bioactivity of 4-Phenyltetradec-3-en-2-ol across in vitro studies?

- Methodological Answer :

- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 or HepG2) and control groups to isolate compound-specific effects.

- Dose-Response Curves : Evaluate EC values under consistent conditions (pH, temperature, serum concentration).

- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., random-effects models) to identify confounding variables (e.g., solvent choice, endotoxin contamination). Consult interdisciplinary experts to refine experimental design, as recommended for complex bioactivity analyses .

Q. What experimental approaches can elucidate the metabolic stability of 4-Phenyltetradec-3-en-2-ol in biological systems?

- Methodological Answer :

- In Vitro Hepatic Models : Incubate the compound with human liver microsomes (HLMs) or primary hepatocytes. Monitor degradation via LC-MS/MS and quantify metabolites (e.g., hydroxylated or glucuronidated derivatives).

- Stability Studies : Assess pH-dependent stability (e.g., simulated gastric fluid at pH 1.2 vs. intestinal fluid at pH 6.8) to predict oral bioavailability. Include positive controls (e.g., propranolol) for comparative analysis .

Q. How can researchers systematically evaluate the compound’s stability under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Store aliquots at 25°C/60% RH, 40°C/75% RH, and -20°C for 1–6 months. Monitor degradation via HPLC-UV at regular intervals.

- Light Sensitivity : Expose samples to UV (365 nm) and visible light for 48 hours; compare to dark-stored controls.

- Statistical Analysis : Use Arrhenius kinetics to extrapolate shelf-life data, ensuring compliance with ICH guidelines for pharmaceutical intermediates .

Data Interpretation & Experimental Design

Q. What statistical methods are recommended for analyzing dose-dependent toxicity data for 4-Phenyltetradec-3-en-2-ol?

- Methodological Answer :

- Probit Analysis : Calculate LD values in animal models (e.g., zebrafish or rodents) with 95% confidence intervals.

- ANOVA with Post Hoc Tests : Compare toxicity across dose groups while adjusting for multiple comparisons (e.g., Tukey’s HSD).

- Machine Learning : Apply clustering algorithms (e.g., k-means) to identify subpopulations with atypical responses, particularly if acute toxicity data are sparse (as seen in structurally related compounds ).

Q. How can researchers design experiments to investigate the compound’s interaction with lipid bilayers?

- Methodological Answer :

- Langmuir Trough Assays : Measure changes in monolayer surface pressure upon compound incorporation.

- Molecular Dynamics (MD) Simulations : Model the compound’s orientation in a DPPC bilayer using software like GROMACS. Validate simulations with experimental data from fluorescence anisotropy or DSC (Differential Scanning Calorimetry).

- Negative Controls : Include non-interacting analogs (e.g., phenyl-substituted alkanes) to distinguish specific vs. nonspecific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.